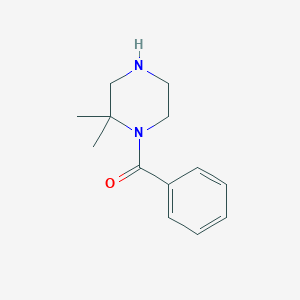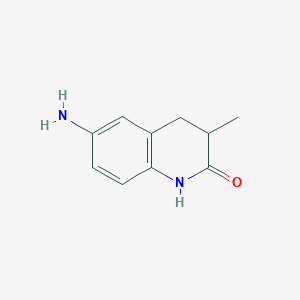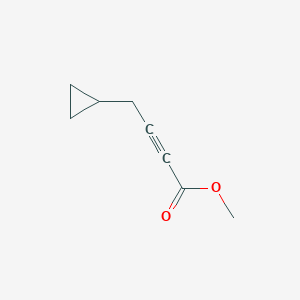![molecular formula C12H17NO2S B13870793 tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)
tert-Butyl [4-(methylthio)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-methylsulfanylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a carbamate group, and a 4-methylsulfanylphenyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylsulfanylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylsulfanylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+4-methylsulfanylphenylamine→tert-butyl N-(4-methylsulfanylphenyl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-methylsulfanylphenyl)carbamate can undergo oxidation reactions where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 4-methylsulfanylphenylamine.
Substitution: Depending on the nucleophile, different substituted products can be obtained.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Potential use in the development of pharmaceuticals due to its ability to modify biological molecules.
Medicine:
- Investigated for its potential use in drug design and development.
Industry:
- Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-methylsulfanylphenyl)carbamate involves its ability to protect amine groups during chemical synthesis. The carbamate group can be selectively removed under mild acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis where selective protection and deprotection of functional groups are crucial.
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Fluorenylmethoxycarbonyl (FMoc) carbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the 4-methylsulfanylphenyl group, making it less versatile in certain reactions.
- Benzyl carbamate: Offers different stability and removal conditions, often used in peptide synthesis.
- Fluorenylmethoxycarbonyl (FMoc) carbamate: Provides orthogonal protection strategies in peptide synthesis, allowing for selective deprotection.
Uniqueness: tert-Butyl N-(4-methylsulfanylphenyl)carbamate is unique due to the presence of the 4-methylsulfanylphenyl group, which imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
tert-butyl N-(4-methylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H,13,14) |
InChI Key |
RRIKWBUMKNBOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


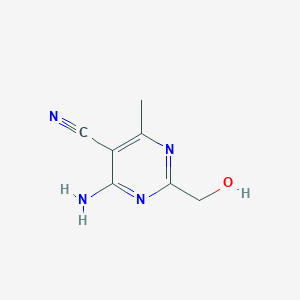
![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)
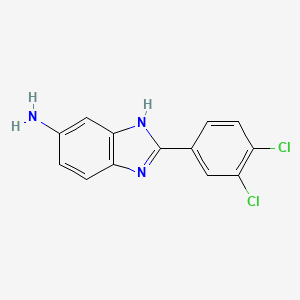
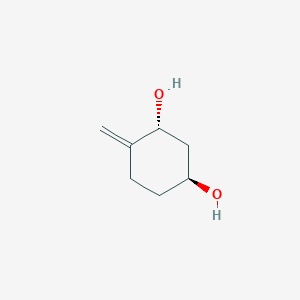
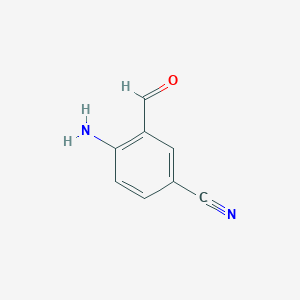
![N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B13870742.png)
![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
![Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13870755.png)

![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)
